![molecular formula C7H4Br2N2 B1431450 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine CAS No. 1220039-83-7](/img/structure/B1431450.png)
2,3-dibromo-1H-pyrrolo[2,3-c]pyridine
Overview
Description
2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H4Br2N2. It is characterized by a pyrrolo[2,3-c]pyridine core structure with bromine atoms substituted at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 1H-pyrrolo[2,3-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, or amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield 2,3-diazido-1H-pyrrolo[2,3-c]pyridine, while a Suzuki coupling reaction with phenylboronic acid would produce 2,3-diphenyl-1H-pyrrolo[2,3-c]pyridine .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine derivatives exhibit potent activity against fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis. For instance, a study demonstrated that certain derivatives inhibited FGFR1, FGFR2, and FGFR3 with IC50 values as low as 7 nM . These compounds not only inhibited the proliferation of breast cancer cells (4T1) but also induced apoptosis and significantly reduced cell migration and invasion .
Antimicrobial Properties
The nitrogen heterocycles within pyrrolo compounds have been linked to antibacterial activity. The structural elements of this compound may enhance its efficacy as a scaffold for developing new antibacterial agents .
Chemical Biology
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It interacts with various proteins and enzymes, influencing their activity. Notably, it has shown potential in inhibiting SGK-1 kinase activity, which is implicated in renal and cardiovascular diseases . Such inhibition could lead to therapeutic strategies for disorders associated with electrolyte balance and cell proliferation.
Materials Science
Organic Semiconductors
Due to its unique electronic properties, this compound is being explored in the development of organic semiconductors. Its ability to form stable structures can be advantageous in creating materials for electronic applications .
Compound | Target | IC50 (nM) | Effect |
---|---|---|---|
Compound A | FGFR1 | 7 | Inhibits proliferation |
Compound B | FGFR2 | 9 | Induces apoptosis |
Compound C | FGFR3 | 25 | Reduces migration |
Table 2: Synthesis Methods for Derivatives
Methodology | Description | Yield (%) |
---|---|---|
Suzuki Coupling | Reaction with phenylboronic acid | 60 |
Acid-promoted Intramolecular | Synthesis of substituted pyrrolo derivatives | 45-80 |
Cross-Coupling Reactions | Utilization of substituted amines with active methylene groups | Varies |
Case Studies
Case Study 1: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that derivatives of this compound were effective against various breast cancer cell lines. The compound's mechanism involves binding to FGFRs and inhibiting their kinase activity, leading to reduced cell growth and increased apoptosis rates in cancer cells .
Case Study 2: Antimicrobial Development
Another study focused on synthesizing new derivatives based on the pyrrolo structure to enhance antibacterial properties. The derivatives were tested against common bacterial strains and demonstrated significant antimicrobial activity compared to existing treatments .
Mechanism of Action
The mechanism of action of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The bromine atoms may play a role in enhancing the compound’s binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the bromine substitutions, leading to different reactivity and applications.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with different substitution patterns and biological activities.
Uniqueness
2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for the synthesis of novel molecules with potential therapeutic applications .
Biological Activity
2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine is a compound belonging to the pyrrolopyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, and pharmacological applications.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Fibroblast Growth Factor Receptors (FGFRs) : The compound has been shown to inhibit FGFRs (FGFR1, FGFR2, and FGFR3), which are critical in cell proliferation and survival pathways. Binding to these receptors disrupts their kinase activity, leading to reduced tumor cell proliferation and increased apoptosis in cancer cells .
- Kinase Inhibition : Similar compounds within the pyrrolopyridine family have demonstrated inhibitory effects on several kinases, including SGK-1 and TNIK. These kinases are involved in critical signaling pathways that regulate cell growth and survival .
Biological Activities
The compound exhibits a range of biological activities:
The biochemical interactions of this compound include:
- Interaction with Enzymes : The compound interacts with various enzymes and proteins, influencing their activity. For example, it has been noted to affect fibroblast growth factor signaling pathways significantly.
- Cellular Effects : In laboratory settings, this compound has been shown to inhibit migration and invasion of cancer cells by modulating the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) .
Case Studies
Recent research highlights the potential applications of this compound:
- Study on FGFR Inhibition : A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against FGFRs with IC50 values ranging from 7 nM to 712 nM for various FGFR subtypes. The most potent derivative significantly inhibited breast cancer cell proliferation and migration .
- Antitumor Efficacy : Another study reported that compounds derived from a similar scaffold showed excellent antitumor activities against multiple cancer cell lines (HeLa, SGC-7901, MCF-7), with IC50 values as low as 0.12 µM. These findings suggest that structural modifications could enhance the efficacy of pyrrolopyridine derivatives in oncology .
Pharmacokinetics
Pharmacokinetic studies indicate that similar compounds exhibit stability in simulated gastric and intestinal fluids. This stability suggests favorable absorption characteristics for therapeutic applications. However, further studies are required to fully elucidate the pharmacokinetics of this compound specifically.
Properties
IUPAC Name |
2,3-dibromo-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-6-4-1-2-10-3-5(4)11-7(6)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMIUTTWNGSBRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=C(N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285934 | |
Record name | 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-83-7 | |
Record name | 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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